Cas no 133005-15-9 (1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)-)
133005-15-9 structure
Product Name:1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)-
Numero CAS:133005-15-9
MF:C20H34O2
MW:306.482766628265
CID:837058
PubChem ID:91884936
Update Time:2025-04-19
1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Naphtho[2,1-b]pyran-7-methanol, 3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-, (3S,4aR,6aR,7R,10aS,10bR)-
- 13-Epijhanol
- 1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)-
- 18-Hydroxy-13-epimanoyl oxide
- [ "18-Hydroxy-13-epimanoyl oxide" ]
- 133005-15-9
- 1H-Naphtho[2,1-b]pyran-7-methanol, 3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-, (3S,4aR,6aR,7R,10aS,10bR)-
- HY-N1038
- FS-9374
- [(3S,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-yl]methanol
- CS-0016302
- AKOS032961836
- DA-49093
-
- Inchi: 1S/C20H34O2/c1-6-18(3)12-8-16-19(4)11-7-10-17(2,14-21)15(19)9-13-20(16,5)22-18/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,17-,18+,19-,20+/m0/s1
- Chiave InChI: MONXCRDSDZQGGT-HMGBVJPOSA-N
- Sorrisi: O1[C@@](C=C)(C)CC[C@H]2[C@@]1(C)CC[C@H]1[C@](C)(CO)CCC[C@@]12C
Proprietà calcolate
- Massa esatta: 306.25600
- Massa monoisotopica: 306.255880323g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 461
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 29.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.0±0.1 g/cm3
- Punto di ebollizione: 378.9±15.0 °C at 760 mmHg
- Punto di infiammabilità: 141.6±14.6 °C
- PSA: 29.46000
- LogP: 4.71520
- Pressione di vapore: 0.0±1.9 mmHg at 25°C
1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E35370-5mg |
13-Epijhanol |
133005-15-9 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2610-1 mg |
13-Epijhanol |
133005-15-9 | 1mg |
¥2595.00 | 2022-03-01 | ||
| A2B Chem LLC | AA48420-5mg |
13-Epijhanol |
133005-15-9 | 5mg |
$719.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN2610-1 ml * 10 mm |
13-Epijhanol |
133005-15-9 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| A2B Chem LLC | AA48420-1mg |
13-Epijhanol |
133005-15-9 | >98% | 1mg |
$699.00 | 2024-04-20 | |
| Key Organics Ltd | FS-9374-5mg |
13-Epijhanol |
133005-15-9 | >95% | 5mg |
£720.28 | 2025-03-04 | |
| TargetMol Chemicals | TN2610-5 mg |
13-Epijhanol |
133005-15-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN2610-1 mL * 10 mM (in DMSO) |
13-Epijhanol |
133005-15-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN2610-5mg |
13-Epijhanol |
133005-15-9 | 5mg |
¥ 4040 | 2024-07-20 |
1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)- Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
133005-15-9 (1H-Naphtho[2,1-b]pyran-7-methanol,3-ethenyldodecahydro-3,4a,7,10a-tetramethyl-,(3S,4aR,6aR,7R,10aS,10bR)-) Prodotti correlati
- 7392-19-0(Limetol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso